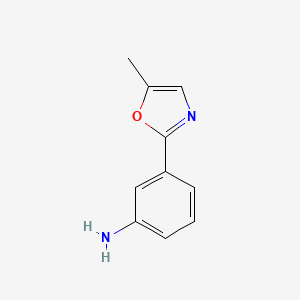
3-(5-Methyl-1,3-oxazol-2-yl)aniline
Vue d'ensemble
Description
“3-(5-Methyl-1,3-oxazol-2-yl)aniline” is a chemical compound with the molecular formula C10H10N2O . It has a molecular weight of 174.2 . The compound is a solid at room temperature .
Synthesis Analysis
The synthesis of “3-(5-Methyl-1,3-oxazol-2-yl)aniline” and its derivatives can be achieved through various methods. One such method involves the use of tosylmethyl isocyanide (TosMIC), aliphatic halides, and various aldehydes in ionic liquids . Another method involves the reaction of p-tolylsulfonylmethyl isocyanide (TosMIC) with aromatic aldehydes to give 5-aryloxazoles .Molecular Structure Analysis
The molecular structure of “3-(5-Methyl-1,3-oxazol-2-yl)aniline” consists of a five-membered aromatic ring of oxazole that has atoms of nitrogen and oxygen . The InChI code for the compound is 1S/C10H10N2O/c1-7-6-12-10(13-7)8-3-2-4-9(11)5-8/h2-6H,11H2,1H3 .Chemical Reactions Analysis
Oxazole derivatives, including “3-(5-Methyl-1,3-oxazol-2-yl)aniline”, can engage physiologically with many enzymes and receptors through diverse non-covalent bonds, resulting in a variety of biological actions .Physical And Chemical Properties Analysis
“3-(5-Methyl-1,3-oxazol-2-yl)aniline” is a solid at room temperature . It has a molecular weight of 174.2 .Applications De Recherche Scientifique
Synthesis and Evaluation of Novel Compounds
Anti-tubercular Activity : Dighe et al. (2012) synthesized N-(3,5-diphenyl-4,5-dihydro-1,2-oxazol-4-yl)methyl aniline derivatives, evaluating their anti-tubercular activity against Mycobacterium tuberculosis. The synthesized compounds showed promising results, with Streptomycin used as a standard drug for comparison Dighe et al., 2012.
Microtubule-Binding Agents : Odlo et al. (2010) prepared cis-restricted 1,2,3-triazole analogs of combretastatin A-4, showing cytotoxicity and tubulin inhibition. These studies underline the potential of such compounds as microtubule-binding agents in cancer research Odlo et al., 2010.
Crystal Structure Analysis : Tahir et al. (2012) examined the crystal structure of 4-{[(E)-2,3-Dihydroxybenzylidene]amino}-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide, revealing insights into the molecular interactions and hydrogen bonding within the compound Tahir et al., 2012.
Antimycobacterial Activity : Sriram et al. (2007) developed novel thiourea compounds with the 3-(5-cyclobutyl-1,3-oxazol-2-yl) motif, showing high activity toward multidrug-resistant Mycobacterium tuberculosis. This work demonstrates the potential of these compounds in treating drug-resistant tuberculosis Sriram et al., 2007.
Applications in Material Science
- Nonlinear Optical Properties : Murthy et al. (2013) designed and synthesized novel oxazol-5-one derivatives, evaluating their third-order nonlinear optical properties. The compounds exhibited excellent optical limiting behavior, indicating their potential applications in photonic devices Murthy et al., 2013.
Safety And Hazards
The safety information for “3-(5-Methyl-1,3-oxazol-2-yl)aniline” indicates that it may cause harm if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .
Orientations Futures
Oxazole derivatives, including “3-(5-Methyl-1,3-oxazol-2-yl)aniline”, play a very essential role in the area of medicinal chemistry . They are being investigated for the development of novel compounds that show favorable biological activities . The important information presented in the retrieved papers will work as impetus for new views in the pursuit for rational design of more biologically active and minimum toxic derivatives of oxazoles as medicinal agents .
Propriétés
IUPAC Name |
3-(5-methyl-1,3-oxazol-2-yl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O/c1-7-6-12-10(13-7)8-3-2-4-9(11)5-8/h2-6H,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWZOZMQGDDNQJW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(O1)C2=CC(=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(5-Methyl-1,3-oxazol-2-yl)aniline | |
CAS RN |
1082398-99-9 | |
| Record name | 3-(5-methyl-1,3-oxazol-2-yl)aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



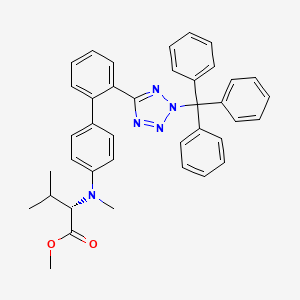
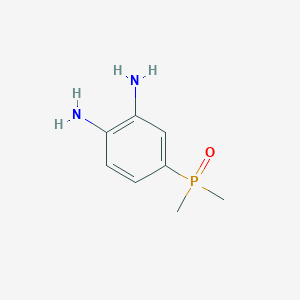
![(4R)-4-[(3R,5R,6Z,7S,8S,9S,10R,13R,14S,17R)-6-ethylidene-3,7-dihydroxy-10,13-dimethyl-1,2,3,4,5,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoic acid](/img/structure/B1436934.png)
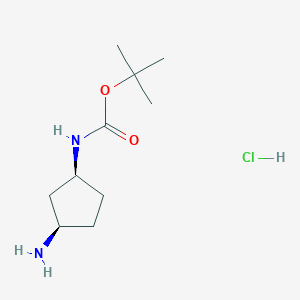
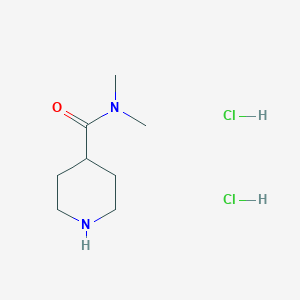
![8-[(1R,2R,6S,8R)-2,9,9-Trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl]quinoline](/img/structure/B1436938.png)
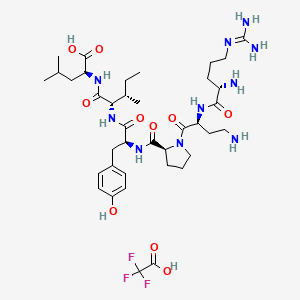
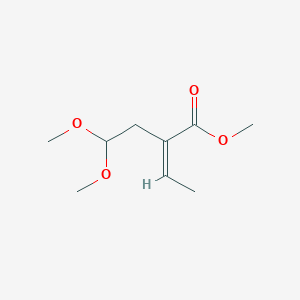
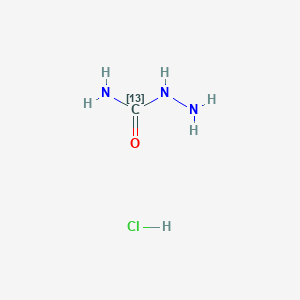
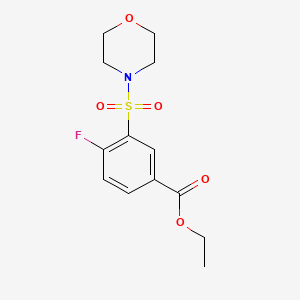
![tert-butyl (1R,5R)-3,6-diazabicyclo[3.2.0]heptane-3-carboxylate](/img/structure/B1436944.png)
![6-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carbohydrazide](/img/structure/B1436945.png)
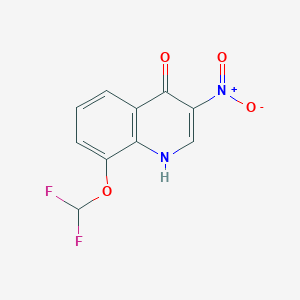
![(6S,8S,9R,10S,11S,13S,14S,17R)-6,9-difluoro-11,17-dihydroxy-10,13-dimethyl-3-oxo-6,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-3H-cyclopenta[a]phenanthrene-17-carboxylic acid](/img/structure/B1436948.png)